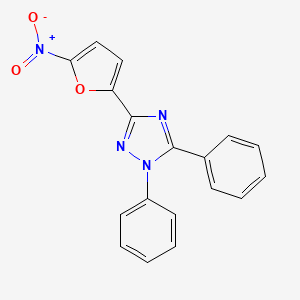
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a triazole ring substituted with phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the Furan Ring: The furan ring can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Substitution with Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions using phenyl halides or phenyl ketones.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production .
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1-phenyl-: This compound lacks one of the phenyl groups, which may affect its chemical and biological properties.
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-dimethyl-: This compound has methyl groups instead of phenyl groups, which can influence its reactivity and applications.
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl-: This compound has different substituents on the triazole ring, which can alter its chemical behavior and biological activity.
The uniqueness of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential therapeutic effects .
Propriétés
Numéro CAS |
651714-00-0 |
|---|---|
Formule moléculaire |
C18H12N4O3 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
3-(5-nitrofuran-2-yl)-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C18H12N4O3/c23-22(24)16-12-11-15(25-16)17-19-18(13-7-3-1-4-8-13)21(20-17)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
MNNVYBXEGNXMRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C4=CC=C(O4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


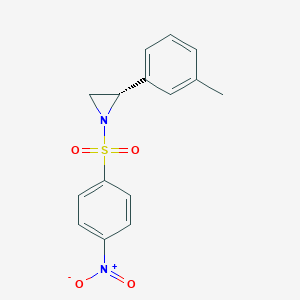

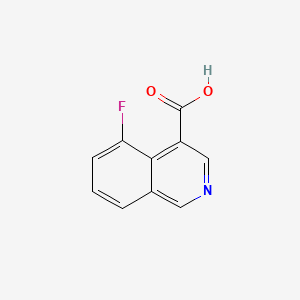
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)

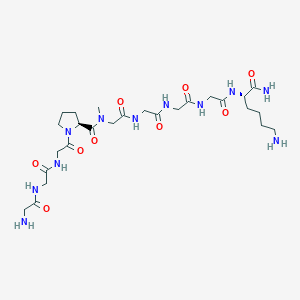
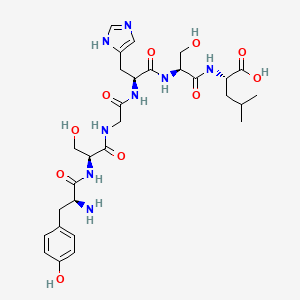
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
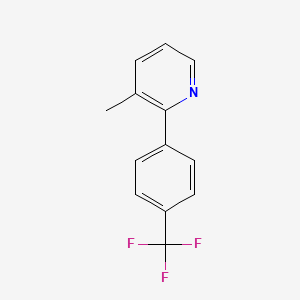

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

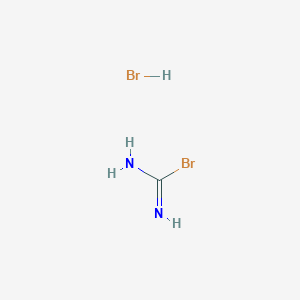
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
